alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol
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Overview
Description
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol is a chemical compound with a complex structure that includes a piperazine ring, a methoxymethyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxymethyl group is then introduced through a series of reactions involving methanol and formaldehyde. The tolyl group is added through a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the nucleophile used but can include ethers and esters.
Scientific Research Applications
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol N-methylcarbamate
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different pharmacokinetic properties .
Properties
CAS No. |
102233-23-8 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)-4-(2-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H24N2O2/c1-13-5-3-4-6-15(13)17-8-7-16(9-10-18)14(11-17)12-19-2/h3-6,14,18H,7-12H2,1-2H3 |
InChI Key |
LQJGZKRPFRBLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C(C2)COC)CCO |
Origin of Product |
United States |
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